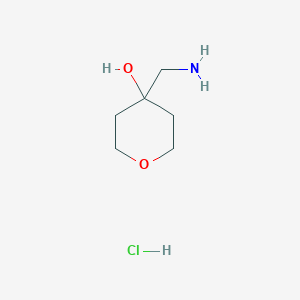![molecular formula C18H20BClO2 B1374987 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942589-53-9](/img/structure/B1374987.png)
2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a boron atom, two phenyl rings, and a chlorophenyl group. The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable and can be stored for extended periods .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is used in the synthesis of derivatives like mercapto- and piperazino-methyl-phenylboronic acid, showing inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
- It is integral in creating pyrene derivatives for detecting hydrogen peroxide in living cells, highlighting its potential in biological and chemical sensing applications (Nie et al., 2020).
Applications in Material Science
- Used in the synthesis of boron containing stilbene derivatives, potentially useful in creating new materials for LCD technology and as intermediates in treating neurodegenerative diseases (Das et al., 2015).
- Plays a role in the development of polyfluorene-based nanoparticles for potential use in nanotechnology and material science, especially in the area of bright and enduring fluorescence for various applications (Fischer et al., 2013).
Potential Therapeutic Applications
- Some derivatives synthesized using this compound have shown inhibitory effects on lipogenesis, suggesting its potential as a lead in developing new lipid-lowering drugs (Das et al., 2011).
Catalysis and Polymerization
- It is instrumental in the field of catalysis and polymerization, as demonstrated in the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of various cellular processes, including metabolism, gene transcription, cell cycle progression, and cytoskeletal molecular assembly.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . The interaction could potentially alter the phosphorylation state of various proteins, thereby affecting their function and the overall cellular processes.
Biochemical Pathways
Given its targets, it can be inferred that it may influence pathways regulated by camp-dependent protein kinases . These could include pathways involved in cellular proliferation, differentiation, and apoptosis.
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, determining its concentration at the site of action .
Result of Action
Given its targets, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFONTXWYGMTBMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)
![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)



![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)







